N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS.ClH/c1-14-9-10-16(13-15(14)2)20(26)25(12-6-11-24(3)4)21-23-19-17(22)7-5-8-18(19)27-21;/h5,7-10,13H,6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHSEINAAHNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound with a complex molecular structure, characterized by the presence of a dimethylamino group, a fluorobenzothiazole moiety, and a benzamide functional group. Its molecular formula is , and it has a molecular weight of approximately 422.0 g/mol .
This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Below is a detailed exploration of its biological activity based on available research findings.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antibacterial activity. A study published in "Molecules" highlighted its moderate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, it was noted that this compound was not as effective as traditional antibiotics.
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in various studies. For instance, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation through mechanisms that involve the modulation of specific cellular pathways. The presence of the benzothiazole moiety is believed to enhance the compound's ability to interact with biological targets associated with tumor growth .
The proposed mechanism of action involves the inhibition of key enzymes and pathways that are critical for cell survival and proliferation. Specifically, studies suggest that compounds like this compound may disrupt metabolic processes by targeting nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
Case Studies
- Anticancer Activity : In a clinical study involving patients with advanced tumors, compounds similar to this compound demonstrated significant antitumor effects, with some patients showing prolonged survival rates beyond two years following treatment .
- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of this compound against E. coli and S. aureus, revealing that while it exhibited moderate activity, further optimization and structural modifications could enhance its potency against resistant strains.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | Moderate against S. aureus & E. coli | Less effective than traditional antibiotics |
| Antitumor | Significant in vitro and in vivo | Potential for further development in oncology |
| Mechanism of Action | Inhibits NADK & destabilizes DHFR | Disruption of metabolic pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Analogues
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW: 309.79)
- Shorter side chain (dimethylamino propyl vs. additional substituents in the target compound).
- Functional Implications :
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW: 321.80)
- Structural Differences: Features a pyrrolidinyl ethyl chain instead of dimethylamino propyl. Retains the quinoline core but lacks fluorine.
- Absence of fluorine may reduce metabolic stability compared to the target compound .
Triazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9])
- Structural Differences: Based on a 1,2,4-triazole core with sulfonyl and fluorophenyl substituents. Lack the benzothiazole and dimethylamino propyl groups.
- Functional Implications :
Chromenone-Pyrazolopyrimidine Hybrids
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences :
- Combines chromen-4-one and pyrazolopyrimidine scaffolds with fluorine substituents.
- Larger molecular framework (MW: 589.1) compared to the target compound.
- Functional Implications :
Pharmacological and Industrial Relevance
Key Differentiators and Advantages
- Fluorinated Benzothiazole Core: Offers superior metabolic stability and selectivity compared to non-fluorinated analogues (e.g., quinoline derivatives) .
- Hydrochloride Salt : Enhances solubility over freebase forms, critical for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
